Ethyl 2-(3-methylisoxazol-4-yl)acetate
Description
Ethyl 2-(3-methylisoxazol-4-yl)acetate is a heterocyclic ester featuring a 3-methyl-substituted isoxazole ring linked to an ethyl acetate moiety. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-1,2-oxazol-4-yl)acetate |
InChI |
InChI=1S/C8H11NO3/c1-3-11-8(10)4-7-5-12-9-6(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
KNHBPQRLUBRKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CON=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methylisoxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles in quantitative yields . Another method includes the (3 + 2) cycloaddition reaction, which employs nitrile oxides and various dipolarophiles to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu(I) or Ru(II) in cycloaddition reactions is common, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylisoxazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(3-methylisoxazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methylisoxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interact with receptors involved in various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
(a) Isoxazole vs. Imidazole Derivatives
- Ethyl 2-(3-Methylisoxazol-4-yl)Acetate vs. Imidazole-Based Analogues () :
Imidazole derivatives such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C in ) exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to the imidazole ring’s dual nitrogen atoms. However, the isoxazole ring in the target compound offers greater metabolic resistance to oxidative degradation, a critical factor in drug design. Substituents like chloro or bromophenyl groups in imidazole derivatives increase lipophilicity (logP), whereas the 3-methylisoxazole group balances hydrophobicity and electronic effects .
(b) Amino-Substituted Isoxazole ()
- Ethyl 2-amino-2-(3-methoxy-5-methylisoxazol-4-yl)acetate (C₉H₁₄N₂O₄, CAS 785753-74-4) introduces an amino group at the α-position of the acetate chain.
(c) Thiadiazole Derivatives ()
- Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (C₁₀H₁₅N₃O₃S) replaces the isoxazole with a 1,3,4-thiadiazole ring. Thiadiazoles are more electron-deficient, enhancing reactivity in nucleophilic substitutions. The 2-oxoacetate group introduces keto-enol tautomerism, which may influence solubility and metal chelation properties compared to the simpler acetate ester in the target compound .
Substituent Effects on Physicochemical Properties
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
